

# Spectroscopic Profile of 6-Nitropyridin-2-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Nitropyridin-2-amine**

Cat. No.: **B077802**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Nitropyridin-2-amine** (CAS No: 14916-63-3). Due to the limited availability of experimentally verified spectra in the public domain, this document focuses on predicted data based on the compound's structure and established spectroscopic principles. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical resource for researchers.

## Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Nitropyridin-2-amine**. These predictions are derived from the analysis of its chemical structure, which features a pyridine ring substituted with an amino group and a nitro group.

Molecular Structure:

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2 - 8.4	d	~8.0	H-3
~7.8 - 8.0	t	~8.0	H-4
~6.8 - 7.0	d	~8.0	H-5
~6.5 - 7.5	br s	-	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic DataSolvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-2
~150	C-6
~140	C-4
~110	C-3
~105	C-5

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
1640 - 1600	Strong	N-H bend (scissoring)
1580 - 1550	Strong	Aromatic C=C and C=N stretch
1530 - 1480	Strong	NO <sub>2</sub> asymmetric stretch
1350 - 1310	Strong	NO <sub>2</sub> symmetric stretch
1300 - 1250	Medium	C-N stretch (aromatic amine)
850 - 750	Strong	C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
139	High	[M] <sup>+</sup> (Molecular Ion)
123	Medium	[M-O] <sup>+</sup>
109	Medium	[M-NO] <sup>+</sup>
93	High	[M-NO <sub>2</sub> ] <sup>+</sup>
66	Medium	[C <sub>4</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **6-Nitropyridin-2-amine** to elucidate its molecular structure.

## Materials:

- **6-Nitropyridin-2-amine** sample
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

## Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-Nitropyridin-2-amine** and dissolve it in approximately 0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. A larger number of scans and a longer

relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ .

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **6-Nitropyridin-2-amine** to identify its functional groups.

Materials:

- **6-Nitropyridin-2-amine** sample
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of **6-Nitropyridin-2-amine** with approximately 100-200 mg of dry KBr in an agate mortar.
  - Transfer the finely ground powder to a pellet press die.
  - Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Nitropyridin-2-amine**.

Materials:

- **6-Nitropyridin-2-amine** sample
- A suitable volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

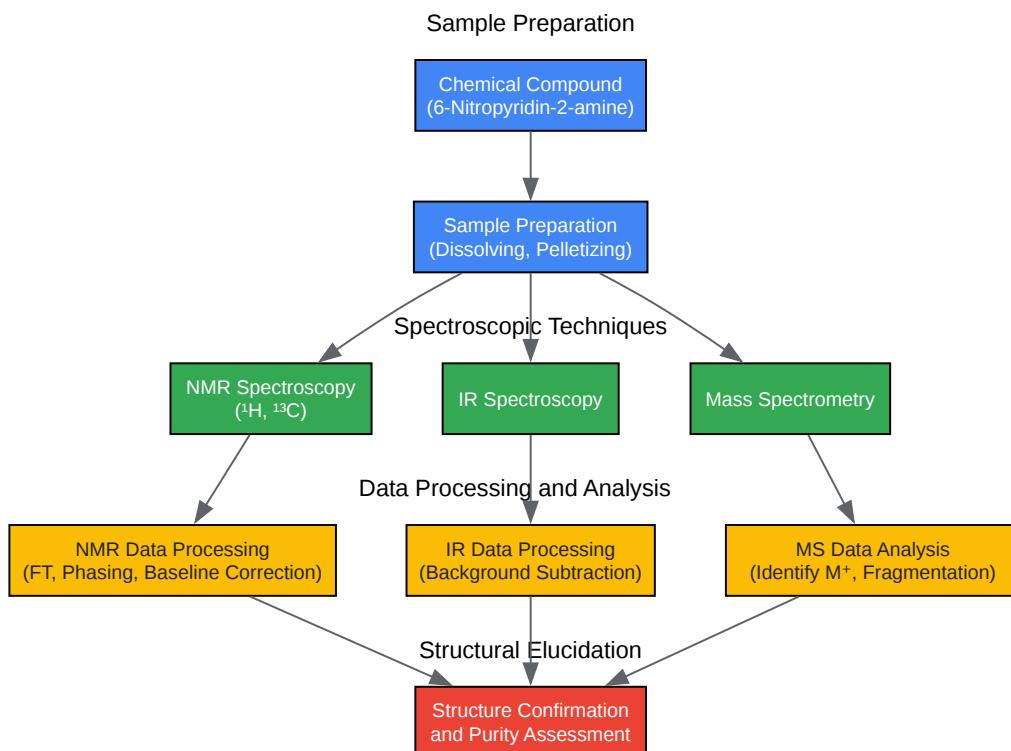
- Sample Preparation: Prepare a dilute solution of **6-Nitropyridin-2-amine** in a volatile solvent.
- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Setup:
  - Set the ionization mode to Electron Ionization (EI).
  - Use a standard electron energy of 70 eV.
  - Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).
- Data Acquisition: Acquire the mass spectrum.

- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Correlate the fragmentation pattern with the known structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Nitropyridin-2-amine**.

## General Workflow for Spectroscopic Analysis

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A flowchart illustrating the key stages of spectroscopic analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)